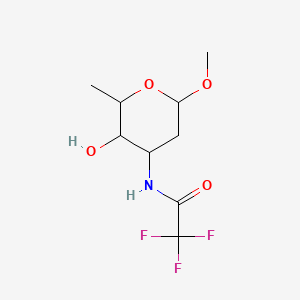

Methyl N-trifluoroacetyldaunosaminide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-trifluoroacetil-daunosaminida de metilo es un compuesto químico con la fórmula molecular C9H14F3NO4 y un peso molecular de 257.21 g/mol . Se utiliza principalmente en la investigación proteómica y sirve como intermedio en la producción de daunorubicina, un antibiótico antraciclínico utilizado en el tratamiento de la leucemia mieloide y linfocítica aguda.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

N-trifluoroacetil-daunosaminida de metilo se sintetiza mediante una serie de reacciones químicas que involucran la trifluoroacetilación de intermediarios de daunorubicina. La reacción típicamente implica el uso de anhídrido trifluoroacético y metanol en condiciones controladas para lograr el producto deseado. Las condiciones de reacción a menudo incluyen el mantenimiento de una temperatura baja y el uso de un solvente adecuado para asegurar un alto rendimiento y pureza.

Métodos de Producción Industrial

La producción industrial de N-trifluoroacetil-daunosaminida de metilo implica la síntesis a gran escala en instalaciones cGMP (Buenas Prácticas de Manufactura Actuales). El proceso incluye estrictas medidas de control de calidad para garantizar la pureza y la consistencia del compuesto. La producción se lleva a cabo en ambientes de sala limpia para evitar la contaminación y cumplir con los estándares regulatorios.

Análisis De Reacciones Químicas

Tipos de Reacciones

N-trifluoroacetil-daunosaminida de metilo experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar productos oxidados correspondientes.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.

Sustitución: El grupo trifluoroacetilo se puede sustituir por otros grupos funcionales en condiciones adecuadas.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Reactivos como metóxido de sodio y otros nucleófilos pueden facilitar las reacciones de sustitución.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

N-trifluoroacetil-daunosaminida de metilo tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas.

Biología: Se emplea en la investigación proteómica para estudiar las interacciones y funciones de las proteínas.

Medicina: Sirve como precursor en la producción de daunorubicina, un importante agente quimioterapéutico.

Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos y químicos

Mecanismo De Acción

El mecanismo de acción de N-trifluoroacetil-daunosaminida de metilo involucra su papel como intermedio en la síntesis de daunorubicina. La daunorubicina ejerce sus efectos intercalcandose en el ADN, inhibiendo así la síntesis de ácidos nucleicos e induciendo la apoptosis en las células cancerosas. Los objetivos moleculares incluyen la topoisomerasa II, una enzima fundamental para la replicación y reparación del ADN.

Comparación Con Compuestos Similares

Compuestos Similares

- 2,3,6-trideoxi-3-(trifluoroacetamido)-L-lixo-hexopiranósido de metilo

- 2,3,6-trideoxi-3-(trifluoroacetil)amino-L-lixo-hexopiranósido de metilo

Unicidad

N-trifluoroacetil-daunosaminida de metilo es única debido a su grupo trifluoroacetilo específico, que confiere propiedades químicas y reactividad distintas. Esta unicidad lo convierte en un intermedio valioso en la síntesis de daunorubicina y otros compuestos relacionados.

Actividad Biológica

Methyl N-trifluoroacetyldaunosaminide is a derivative of daunosamine, an important component in various glycosylated compounds, particularly anthracycline antibiotics. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

1. Synthesis of this compound

This compound is synthesized through a series of chemical reactions that modify the daunosamine structure. The process typically involves the introduction of a trifluoroacetyl group at the nitrogen position, enhancing its lipophilicity and potential biological activity. This modification can improve cellular uptake and efficacy against various pathogens and cancer cells .

2. Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, highlighting its potential as an antimicrobial and antitumor agent.

2.1 Antimicrobial Activity

Research indicates that derivatives of daunosamine exhibit significant antibacterial properties. For example, studies have shown that certain glycosylated forms demonstrate effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within the micromolar range, suggesting strong antibacterial potential .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 62.5 |

| This compound | Escherichia coli | 78.12 |

2.2 Antitumor Activity

This compound has also been studied for its antitumor activity. It is part of the anthracycline family, known for their ability to intercalate DNA and inhibit topoisomerase II, leading to apoptosis in cancer cells. Studies have documented its cytotoxic effects against various cancer cell lines, including leukemia and solid tumors .

- Case Study: Cytotoxicity Against Cancer Cell Lines

- In vitro assays have shown that this compound exhibits significant cytotoxicity against L1210 murine leukemia cells with IC50 values in the nanomolar range.

- Comparative studies with established anthracyclines like doxorubicin indicate that this compound may possess superior efficacy due to its enhanced lipophilicity and better cellular uptake.

The mechanism by which this compound exerts its biological effects is complex and involves multiple pathways:

- DNA Intercalation : The compound intercalates between DNA base pairs, disrupting replication and transcription processes.

- Topoisomerase Inhibition : It inhibits topoisomerase II, preventing DNA unwinding necessary for replication.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress within cells, contributing to apoptosis.

4. Conclusion

This compound represents a promising candidate in the development of new antimicrobial and antitumor therapies. Its unique structural modifications enhance its biological activity compared to traditional daunosamine derivatives. Further research is needed to fully elucidate its mechanisms of action and optimize its therapeutic applications.

Propiedades

Número CAS |

72402-69-8 |

|---|---|

Fórmula molecular |

C9H14F3NO4 |

Peso molecular |

257.21 g/mol |

Nombre IUPAC |

2,2,2-trifluoro-N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide |

InChI |

InChI=1S/C9H14F3NO4/c1-4-7(14)5(3-6(16-2)17-4)13-8(15)9(10,11)12/h4-7,14H,3H2,1-2H3,(H,13,15) |

Clave InChI |

QRZHBFJQGCCEPR-UHFFFAOYSA-N |

SMILES canónico |

CC1C(C(CC(O1)OC)NC(=O)C(F)(F)F)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.